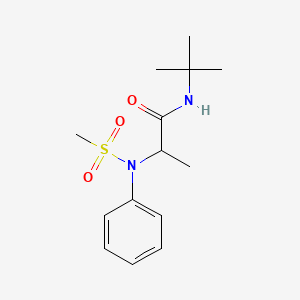
N~1~-(tert-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as Boc-phenylalaninamide, is a synthetic compound widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter regulation in the human body. Boc-phenylalaninamide has gained significant attention due to its unique chemical properties and potential applications in various fields of study.
Wirkmechanismus
Boc-phenylalaninamide acts as a substrate for various enzymes, including proteases and peptidases, which cleave the peptide bond and release the amino acid sequence. The compound also interacts with cell receptors and ion channels, modulating their activity and function. Boc-phenylalaninamide has been shown to have a high affinity for some receptors, such as the opioid receptor, and can act as an agonist or antagonist, depending on the receptor subtype.
Biochemical and Physiological Effects:
Boc-phenylalaninamide has several biochemical and physiological effects, depending on the peptide sequence and the target receptor. The compound can modulate neurotransmitter release, regulate ion channel activity, and affect cell proliferation and differentiation. Boc-phenylalaninamide has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management and inflammation treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-phenylalaninamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and compatibility with various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. However, the compound has some limitations, such as its low solubility in water and its susceptibility to proteolytic degradation, which can affect its activity and stability.
Zukünftige Richtungen
Boc-phenylalaninamide has several potential applications in various fields of study, including drug discovery, peptide-based therapeutics, and chemical biology. Future research could focus on the development of new synthetic strategies for the synthesis of Boc-phenylalaninamide derivatives with improved pharmacological properties. The compound could also be used as a tool for studying the structure and function of various receptors and ion channels, providing insights into their role in physiological and pathological processes. Additionally, Boc-phenylalaninamide could be used as a lead compound for the development of novel peptidomimetics with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Boc-phenylalaninamide has been extensively used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. Peptides are short chains of amino acids that play a vital role in many biological processes, including cell signaling, enzyme regulation, and immune response. Peptidomimetics are compounds that mimic the structure and function of peptides and have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(13(17)15-14(2,3)4)16(20(5,18)19)12-9-7-6-8-10-12/h6-11H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUFVMKIAZOPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



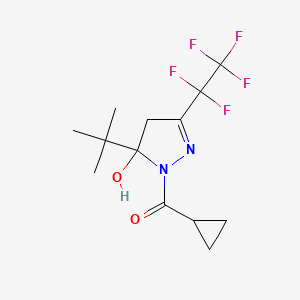
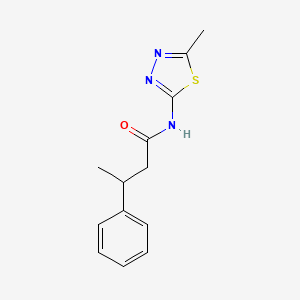
![2-[(3,4-dichlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3977497.png)
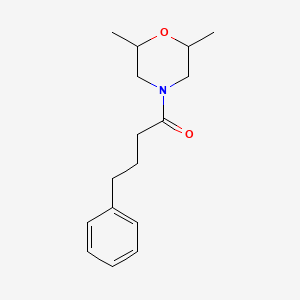
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)
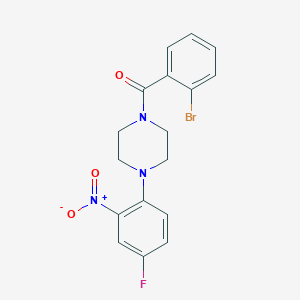
![4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine](/img/structure/B3977539.png)
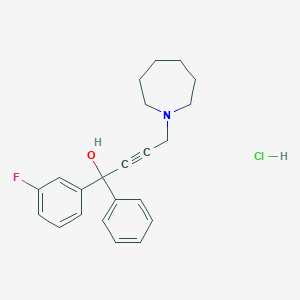
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-phenylbutanamide](/img/structure/B3977550.png)
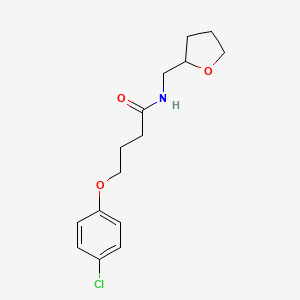
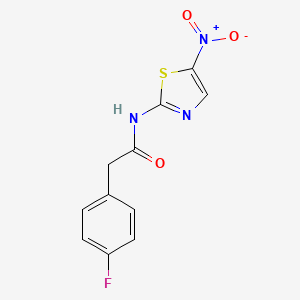

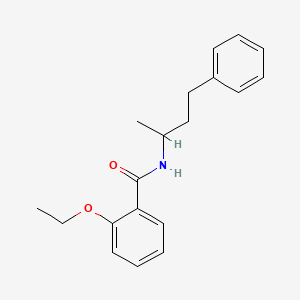
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3977576.png)